molecular formula C13H19NO B15236066 ((2S,6R)-6-(P-Tolyl)tetrahydro-2H-pyran-2-YL)methanamine

((2S,6R)-6-(P-Tolyl)tetrahydro-2H-pyran-2-YL)methanamine

Cat. No.: B15236066
M. Wt: 205.30 g/mol
InChI Key: FDPIBCTYPGSYAR-QWHCGFSZSA-N
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Description

((2S,6R)-6-(P-Tolyl)tetrahydro-2H-pyran-2-YL)methanamine is a chiral amine compound with a tetrahydropyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,6R)-6-(P-Tolyl)tetrahydro-2H-pyran-2-YL)methanamine typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a hydroxy ketone, under acidic conditions.

    Introduction of the P-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

((2S,6R)-6-(P-Tolyl)tetrahydro-2H-pyran-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH), and a suitable solvent, like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, ((2S,6R)-6-(P-Tolyl)tetrahydro-2H-pyran-2-YL)methanamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structure allows it to mimic natural substrates, making it useful in probing enzyme mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ((2S,6R)-6-(P-Tolyl)tetrahydro-2H-pyran-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ((2S,6R)-6-(Phenyl)tetrahydro-2H-pyran-2-YL)methanamine
  • ((2S,6R)-6-(Methyl)tetrahydro-2H-pyran-2-YL)methanamine
  • ((2S,6R)-6-(Ethyl)tetrahydro-2H-pyran-2-YL)methanamine

Uniqueness

((2S,6R)-6-(P-Tolyl)tetrahydro-2H-pyran-2-YL)methanamine is unique due to the presence of the p-tolyl group, which imparts specific steric and electronic properties. This can influence the compound’s reactivity and its interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

[(2S,6R)-6-(4-methylphenyl)oxan-2-yl]methanamine

InChI

InChI=1S/C13H19NO/c1-10-5-7-11(8-6-10)13-4-2-3-12(9-14)15-13/h5-8,12-13H,2-4,9,14H2,1H3/t12-,13+/m0/s1

InChI Key

FDPIBCTYPGSYAR-QWHCGFSZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2CCC[C@H](O2)CN

Canonical SMILES

CC1=CC=C(C=C1)C2CCCC(O2)CN

Origin of Product

United States

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